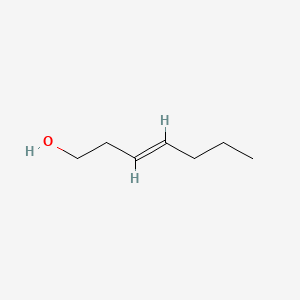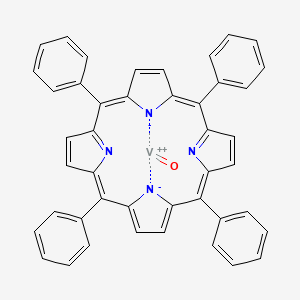
Antipyrylazo III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antipyrylazo III is a dark green powder with a brown cast . It is used as a metallochromic indicator, particularly for the determination of calcium . The compound is also suitable for monitoring Mn2+ transport in biological systems .
Molecular Structure Analysis
This compound has the empirical formula C32H26N8Na2O10S2 and a molecular weight of 792.71 . Its structure includes two antipyrylazo groups attached to a naphthalenedisulfonic acid disodium salt .Physical And Chemical Properties Analysis
This compound is a dark green powder that forms a dark red-brown solution when dissolved in ammonium hydroxide . It has a water content of 7.8% and is suitable for the determination of calcium .Scientific Research Applications
Calcium Dynamics in Cardiac Cells : Cleemann, Pizarro, and Morad (1984) utilized antipyrylazo III to measure the depletion of extracellular calcium and net influx of calcium through the sarcolemma during the cardiac action potential. Their findings indicated that calcium entry occurs continuously during the action potential and is directly controlled by the membrane potential (Cleemann, Pizarro, & Morad, 1984).
Metal Ion Monitoring : Pevzner and Ehrenberg (2000) explored the use of this compound as a metallochromic indicator for monitoring Ca2+ and Mg2+ ions in biological studies. Their research involved principal component analysis (PCA) of absorption spectral changes to study the stoichiometry and binding constants of this compound with various metal ions (Pevzner & Ehrenberg, 2000).
Photometric Determination of Calcium : Budesinsky (1974) demonstrated the use of this compound for the selective photometric determination of calcium. The method was effective for measuring calcium concentrations in the presence of various ions, highlighting the dye's selectivity and sensitivity (Budesinsky, 1974).
In Vitro Calibration and Complex Formation : Hollingworth, Aldrich, and Baylor (1987) conducted an in vitro calibration of the equilibrium reactions of this compound with calcium, revealing the formation of multiple calcium:dye complexes with different stoichiometries. This research provides important insights into the dye's utility in studying cytoplasmic calcium transients (Hollingworth, Aldrich, & Baylor, 1987).
Monitoring Mn2+ Transport : Gavin, Gunter, and Gunter (1991) highlighted the application of this compound in monitoring Mn2+ transport in biological systems, demonstrating its sensitivity and utility for studying metal ion dynamics in cellular environments (Gavin, Gunter, & Gunter, 1991).
Studying Muscle Fibers : Various studies have applied this compound in skeletal muscle fibers to monitor calcium signals and understand muscle physiology. For instance, Baylor, Quinta-Ferreira, and Hui (1983) compared calcium signals in frog skeletal muscle fibers using this compound and found it to be a reliable monitor for myoplasmic free Ca2+ transients (Baylor, Quinta-Ferreira, & Hui, 1983).
Mechanism of Action
Safety and Hazards
Future Directions
properties
CAS RN |
14918-39-9 |
|---|---|
Molecular Formula |
C32H26N8Na2O10S2 |
Molecular Weight |
792.7 g/mol |
IUPAC Name |
disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |
InChI Key |
JJNMVMQGDVWCSQ-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)